molecular formula C12H17N B11915509 6-Ethyl-4-methyl-1,2,3,4-tetrahydroisoquinoline

6-Ethyl-4-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11915509
M. Wt: 175.27 g/mol
InChI Key: HWONVCYSDIJVGN-UHFFFAOYSA-N
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Description

6-Ethyl-4-methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound that forms the core structure of many natural and synthetic alkaloids. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-4-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multicomponent reactions that improve atom economy, selectivity, and yield. One common method involves the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. This approach involves the direct coupling of the C(sp3)-H bond of 1,2,3,4-tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

The use of environmentally friendly methods and catalysts is emphasized to ensure sustainability and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-4-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

6-Ethyl-4-methyl-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including neuroprotective and anti-inflammatory effects.

    Medicine: Explored for its potential therapeutic applications in treating neurodegenerative diseases and other medical conditions.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 6-Ethyl-4-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It may act on neurotransmitter systems, enzymes, or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate neuroinflammatory and neuroprotective pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its broad range of biological activities.

    N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.

    1-Methyl-1,2,3,4-tetrahydroisoquinoline: Investigated for its potential antidepressant effects.

Uniqueness

6-Ethyl-4-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

6-ethyl-4-methyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C12H17N/c1-3-10-4-5-11-8-13-7-9(2)12(11)6-10/h4-6,9,13H,3,7-8H2,1-2H3

InChI Key

HWONVCYSDIJVGN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(CNCC2C)C=C1

Origin of Product

United States

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